

# Technical Guide: Spectral Data of 2-Ethylbutyric Anhydride

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## Compound of Interest

Compound Name: 2-Ethylbutyric anhydride

CAS No.: 54502-37-3

Cat. No.: B1582634

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## Executive Summary

**2-Ethylbutyric anhydride** is a symmetrical carboxylic anhydride derived from 2-ethylbutyric acid. In drug development, it serves as a potent acylating agent, frequently employed to attach the lipophilic 2-ethylbutyryl moiety to hydroxyl- or amine-bearing pharmacophores. This modification enhances membrane permeability and metabolic stability, a strategy often used in prodrug design (e.g., ester prodrugs).

This guide provides the definitive spectral fingerprints (FTIR,

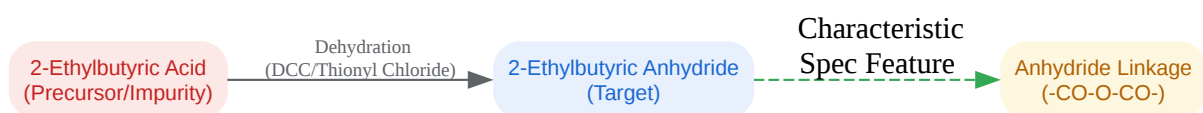
<sup>1</sup>H NMR,

<sup>13</sup>C NMR) required to validate the identity and purity of this reagent, distinguishing it from its precursor acid and hydrolysis byproducts.

## Chemical Profile

Property	Detail
IUPAC Name	2-Ethylbutanoyl 2-ethylbutanoate
CAS Number	54502-37-3
Molecular Formula	
Molecular Weight	214.30 g/mol
Structure	Symmetrical anhydride of 2-ethylbutyric acid
Physical State	Colorless liquid

## Structural Visualization



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Figure 1: Structural relationship between the precursor acid and the target anhydride.

## Spectroscopic Analysis: FTIR

Infrared spectroscopy is the most rapid method for distinguishing the anhydride from the free acid. The diagnostic feature is the carbonyl doublet, arising from the coupling of the two carbonyl vibrations.

## Experimental Protocol

- Technique: Neat liquid film (Capillary cell) or ATR (Attenuated Total Reflectance).[1]
- Resolution: 4  $\text{cm}^{-1}$ .
- Scans: 16-32.

## Key Absorption Peaks

Frequency (cm <sup>-1</sup> )	Assignment	Mode	Diagnostic Notes
1820 – 1830	C=O Stretch	Symmetric	Higher frequency, typically lower intensity than the asymmetric band.[2][3]
1750 – 1760	C=O Stretch	Asymmetric	Stronger intensity.[4][5][6] Distinct from ester C=O (~1740) and acid C=O (~1710).
1050 – 1300	C-O-C Stretch	Stretching	Strong, broad bands characteristic of the anhydride linkage.
2850 – 2980	C-H Stretch	Alkyl	Methyl and methylene stretches (symmetric/asymmetric).
Absence	O-H Stretch	-	Critical: A broad peak at 2500–3300 cm <sup>-1</sup> indicates hydrolysis to the acid.

*Analyst Note: The separation between the two carbonyl peaks is typically ~60–70 cm<sup>-1</sup>. If only a single broad peak is observed around 1710 cm<sup>-1</sup>, the sample has likely hydrolyzed to 2-ethylbutyric acid.*

## Spectroscopic Analysis: NMR

Nuclear Magnetic Resonance (NMR) provides quantitative verification of the carbon skeleton and purity.

## Experimental Protocol

- Solvent: Deuterated Chloroform ( ) is standard.
- Reference: TMS (0.00 ppm) or residual (7.26 ppm for H, 77.16 ppm for C).
- Concentration: ~10-20 mg/mL.

## <sup>1</sup>H NMR Data (400 MHz, )

Due to the symmetry of the molecule, the two 2-ethylbutyryl chains are chemically equivalent, resulting in a simplified spectrum.

Shift ( , ppm)	Multiplicity	Integration	Assignment	Structural Context
2.30 – 2.40	Multiplet (tt)	2H	-CH	Deshielded by the anhydride carbonyls. Shifted downfield relative to the acid (~2.22 ppm).
1.55 – 1.70	Multiplet	8H	-CH	Methylene protons of the ethyl groups.
0.90 – 1.00	Triplet ( Hz)	12H	-CH	Methyl protons.

*Impurity Watch: Look for a multiplet at 2.22 ppm (Acid*

-CH) or a sharp singlet at 11-12 ppm (COOH). These indicate the presence of unreacted starting material or hydrolysis.

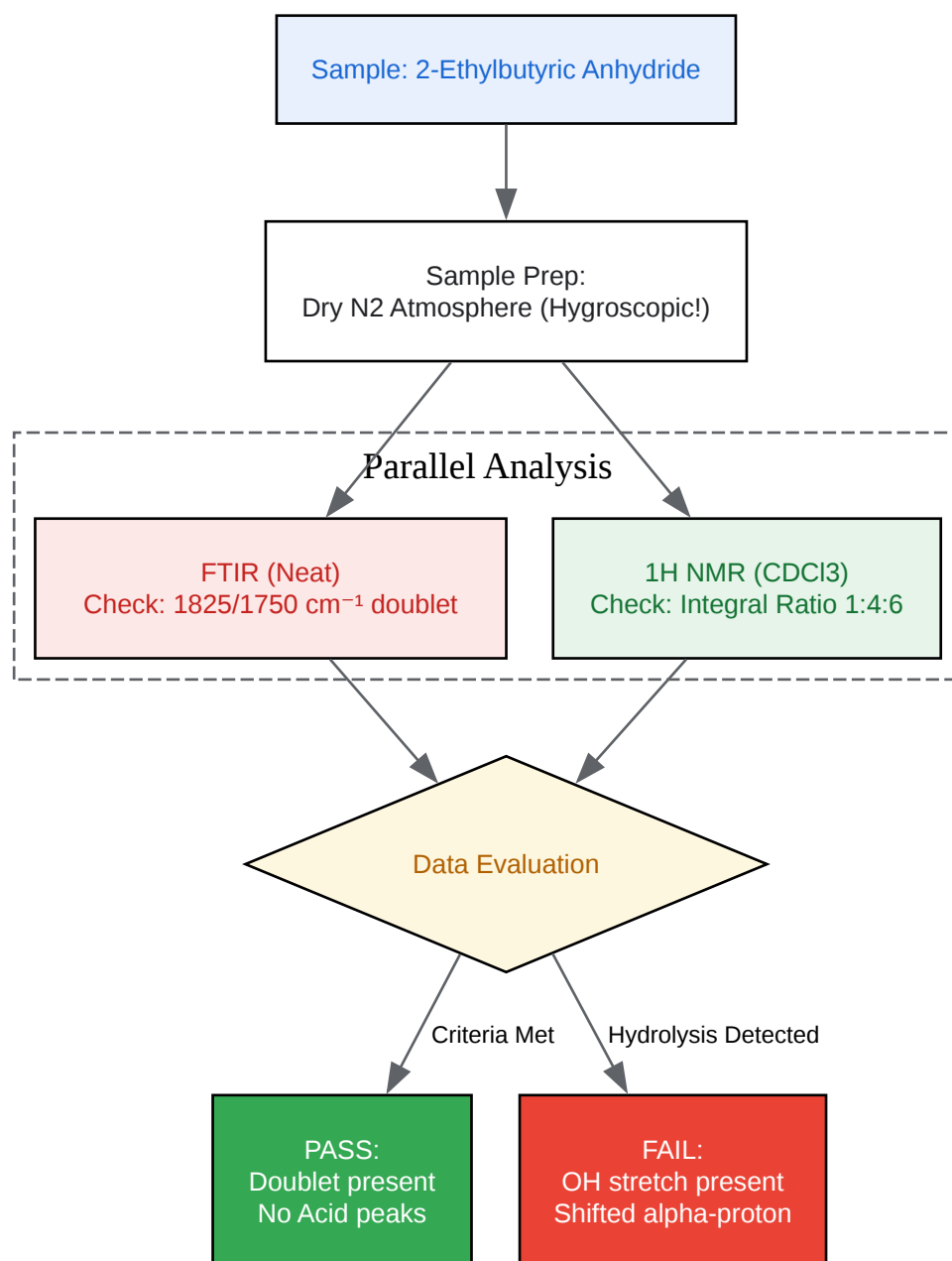
## C NMR Data (100 MHz, )

The carbonyl carbon shift is the most definitive indicator of the anhydride functionality.

Shift ( , ppm)	Carbon Type	Assignment	Diagnostic Notes
170.0 – 172.0	Quaternary (C=O)	Carbonyl	Upfield shifted relative to the acid (~183 ppm) due to the anhydride oxygen's mesomeric effect.
50.0 – 52.0	Methine (CH)	-Carbon	The branching point.
25.0 – 26.0	Methylene (CH )	-Carbon	Ethyl group methylene.
11.5 – 12.0	Methyl (CH )	-Carbon	Terminal methyls.

## Experimental Workflow: Quality Control

The following workflow ensures data integrity when validating this reagent for synthesis.



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Figure 2: Quality control decision tree for validating anhydride purity.

## References

- National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS): 2-Ethylbutyric acid (Precursor Data). SDBS No. 2259.[7]  
[Link](#)

- SpectraBase. **2-Ethylbutyric anhydride** 1H NMR Spectrum (Varian A-60D). John Wiley & Sons, Inc.[1] [Link](#)
- Sigma-Aldrich. 2-Ethylbutyric acid Product Specification & NMR Reference. Merck KGaA. [Link](#)
- PubChem. **2-Ethylbutyric anhydride** (Compound Summary). National Library of Medicine. [Link](#)
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds. (Standard text for Anhydride IR/NMR shift principles).

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## Sources

- 1. 2-Ethylbutyric acid | C<sub>6</sub>H<sub>12</sub>O<sub>2</sub> | CID 6915 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. The IR spectra of butyric acid and ethyl butyrate show sharp strong singl.. [[askfilo.com](https://askfilo.com)]
- 3. spectroscopyonline.com [[spectroscopyonline.com](https://spectroscopyonline.com)]
- 4. 2-Ethylbutyric acid (88-09-5) 1H NMR spectrum [[chemicalbook.com](https://chemicalbook.com)]
- 5. 2-ETHYLBUTYRALDEHYDE(97-96-1) 1H NMR spectrum [[chemicalbook.com](https://chemicalbook.com)]
- 6. 2-Ethylbutyric acid (88-09-5) IR Spectrum [[chemicalbook.com](https://chemicalbook.com)]
- 7. hmdb.ca [[hmdb.ca](https://hmdb.ca)]
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